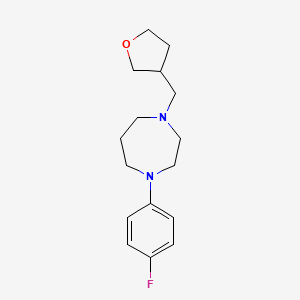![molecular formula C19H11Cl2F3N2O2 B5403216 N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5403216.png)
N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide, also known as D4476, is a small molecule inhibitor of the protein kinase CK1, which is involved in various cellular processes such as cell cycle regulation, DNA damage response, and circadian rhythm. D4476 has been widely used in scientific research to investigate the function of CK1 and its downstream signaling pathways.
Wirkmechanismus
N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide acts as a competitive inhibitor of CK1 by binding to the ATP-binding site of the kinase domain. CK1 is a serine/threonine kinase that phosphorylates various substrates involved in cell signaling, DNA damage response, and circadian rhythm regulation. By inhibiting CK1, N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide can modulate the activity of downstream signaling pathways and affect cellular processes such as cell cycle progression, apoptosis, and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide depend on the specific cellular context and the downstream signaling pathways affected by CK1 inhibition. In cancer cells, N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide can induce cell cycle arrest and apoptosis by inhibiting the Wnt/β-catenin and NF-κB pathways, which are involved in cell proliferation and survival. In neuronal cells, N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide can affect synaptic plasticity and neuronal development by modulating the activity of CK1 and its substrates. In circadian rhythm regulation, N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide can alter the period and amplitude of circadian oscillations by targeting CK1δ/ε, which are key regulators of the circadian clock.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide in lab experiments include its high specificity and potency for CK1 inhibition, its availability as a small molecule inhibitor, and its versatility in different cellular contexts. However, there are also some limitations to consider, such as its potential off-target effects on other kinases or cellular processes, its variable efficacy depending on the cell type and experimental conditions, and its potential toxicity or side effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the scientific research on N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide and CK1 inhibition. One direction is to investigate the role of CK1 in other cellular processes and diseases, such as autophagy, inflammation, and viral infection. Another direction is to develop more specific and potent CK1 inhibitors that can selectively target different isoforms or substrates of CK1. Finally, the application of N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide in preclinical and clinical studies for cancer and neurological diseases should be further explored to evaluate its therapeutic potential and safety.
Synthesemethoden
The synthesis of N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide involves several steps, including the reaction of 3,4-dichlorophenol with 2,3,5,6-tetrafluoropyridine to obtain 2-(3,4-dichlorophenoxy)-5,6-difluoropyridine, which is then reacted with 2-aminonicotinamide in the presence of a coupling reagent to yield N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide. The overall yield of N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide synthesis is around 20-25%, and the purity can be further improved by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide has been used in various scientific research fields, such as cancer biology, neurobiology, and circadian rhythm regulation. In cancer biology, N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide has been shown to inhibit the growth and survival of cancer cells by targeting CK1 and its downstream signaling pathways, such as Wnt/β-catenin and NF-κB. In neurobiology, N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide has been used to investigate the role of CK1 in neuronal development, synaptic plasticity, and neurodegenerative diseases. In circadian rhythm regulation, N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]nicotinamide has been shown to affect the period and amplitude of circadian oscillations by targeting CK1δ/ε.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F3N2O2/c20-14-5-4-13(9-15(14)21)28-17-6-3-12(19(22,23)24)8-16(17)26-18(27)11-2-1-7-25-10-11/h1-10H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBITSJVTPEPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5403134.png)


![(3S*,4R*)-3-methoxy-1-[(2,7,8-trimethylquinolin-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5403172.png)
![1-(4-fluorophenyl)-4-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5403174.png)
![2-(ethoxymethyl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5403176.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5403188.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopentanol](/img/structure/B5403193.png)
![4-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5403200.png)
![1-isopropyl-4-(4-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5403208.png)

![1-(2-aminoethyl)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5403234.png)
![7-acetyl-3-(butylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403244.png)